molecular formula C16H19NO2 B11256042 1-[(5-Phenoxyfuran-2-yl)methyl]piperidine

1-[(5-Phenoxyfuran-2-yl)methyl]piperidine

Katalognummer: B11256042
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: CJFSNOIOOZJWRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Phenoxyfuran-2-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a phenoxyfuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Phenoxyfuran-2-yl)methyl]piperidine typically involves the following steps:

    Formation of the Phenoxyfuran Moiety: This can be achieved through the reaction of phenol with furan-2-carbaldehyde under acidic conditions to form 5-phenoxyfuran.

    Alkylation of Piperidine: The 5-phenoxyfuran is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Phenoxyfuran-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phenoxyfuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(5-Phenoxyfuran-2-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[(5-Phenoxyfuran-2-yl)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The phenoxyfuran moiety may play a role in binding to specific sites, while the piperidine ring can modulate the compound’s overall activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

    1-[(5-Methylfuran-2-yl)methyl]piperidine: Similar structure but with a methyl group instead of a phenoxy group.

    1-[(5-Phenylfuran-2-yl)methyl]piperidine: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness: 1-[(5-Phenoxyfuran-2-yl)methyl]piperidine is unique due to the presence of the phenoxyfuran moiety, which can impart distinct electronic and steric properties compared to other similar compounds

Eigenschaften

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

1-[(5-phenoxyfuran-2-yl)methyl]piperidine

InChI

InChI=1S/C16H19NO2/c1-3-7-14(8-4-1)18-16-10-9-15(19-16)13-17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-13H2

InChI-Schlüssel

CJFSNOIOOZJWRB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC=C(O2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.